N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 4, and a thioacetamide-linked benzo[d][1,3]dioxol-5-yl moiety. This structure combines electron-rich aromatic systems (e.g., methoxy and dioxole groups) with a sulfur-containing bridge, which may enhance lipophilicity and modulate biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-13-15-10-23-27(16-5-3-4-6-17(16)29-2)21(15)22(26-25-13)32-11-20(28)24-14-7-8-18-19(9-14)31-12-30-18/h3-10H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXKDZQIQUMDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a pyrazolo[3,4-d]pyridazine derivative. Its structural formula can be represented as follows:
This indicates the presence of various functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyridazine structures exhibit promising anticancer properties. For instance, derivatives of pyrazolo compounds have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that certain synthesized pyrazolo derivatives had IC50 values as low as 15.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 29.1 | |
| Compound B | MCF-7 | 15.3 | |
| Compound C | A549 (Lung Cancer) | 25.0 |
The structure–activity relationship (SAR) studies suggest that modifications in the side chains significantly affect the anticancer efficacy of these compounds.
The proposed mechanisms for the anticancer activity of this compound involve interference with cellular signaling pathways that regulate proliferation and apoptosis. Specifically, compounds in this class may inhibit key enzymes involved in cancer cell metabolism or promote apoptosis through the activation of pro-apoptotic factors.
Antimicrobial Properties
Compounds related to benzo[d][1,3]dioxole have demonstrated antimicrobial activities against various bacterial strains. For example, derivatives have been tested against Escherichia coli and Bacillus subtilis, showing varying degrees of effectiveness . The presence of bulky hydrophobic groups is believed to enhance their ability to disrupt microbial membranes.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 | |
| Compound E | Bacillus subtilis | 18 |
Study on Anticancer Efficacy
A recent study synthesized a series of pyrazolo derivatives and evaluated their anticancer properties using the MTT assay across multiple cancer cell lines. The findings indicated that specific substitutions on the pyrazolo ring led to enhanced cytotoxicity compared to standard chemotherapeutics .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that the introduction of methoxy and methyl groups at specific positions on the phenyl rings significantly increased the biological activity of the compounds. This highlights the importance of molecular modifications in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazolo[3,4-d]pyridazine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from pyrimidine derivatives (alternating nitrogen atoms), such as N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 872856-77-4) .
Substituent Modifications
- 2-Methoxyphenyl vs. 4-Fluorophenyl/2,4-Dimethylphenyl :
The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to the electron-withdrawing 4-fluorophenyl group in CAS 872856-77-4 or the hydrophobic 2,4-dimethylphenyl group in CAS 942009-36-1 . These differences may influence solubility, metabolic stability, and target affinity. - Thioacetamide vs.
Physicochemical Properties
*Estimated based on structural analogs.
Key Reactions
- Acetamide Coupling :
The thioacetamide linkage in the target compound may involve a nucleophilic substitution reaction between a pyrazolo-pyridazine thiol and a chloroacetamide intermediate, analogous to methods described for N-arylsubstituted α-chloroacetamides in pyrazolo-pyrimidine syntheses . - Heterocycle Formation :
Pyrazolo[3,4-d]pyridazine cores are typically synthesized via cyclocondensation of hydrazines with diketones or via Pd-catalyzed cross-coupling reactions, as seen in related pyrazolo-pyrimidine systems .
Challenges
- Steric Hindrance :
The 2-methoxyphenyl substituent may slow reaction kinetics during heterocycle formation compared to less bulky groups (e.g., 4-fluorophenyl) . - Sulfur Sensitivity :
Thioacetamide linkages require careful handling to avoid oxidation, contrasting with more stable oxoacetamide derivatives .
Pharmacological Implications (Predicted)
While direct activity data are unavailable, structural comparisons suggest:
- Target Selectivity : The benzo[d][1,3]dioxol-5-yl group may confer affinity for serotonin or dopamine receptors, as seen in related CNS-active compounds .
- Metabolic Stability : The 2-methoxyphenyl group could reduce CYP450-mediated metabolism compared to electron-deficient aryl substituents (e.g., 4-nitrophenyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
